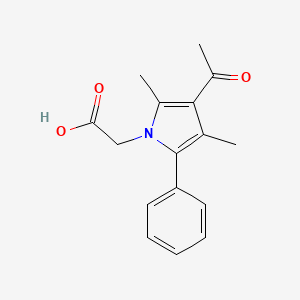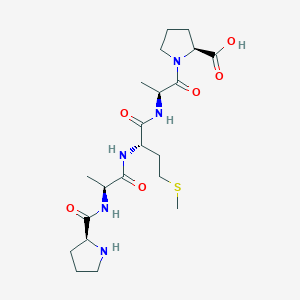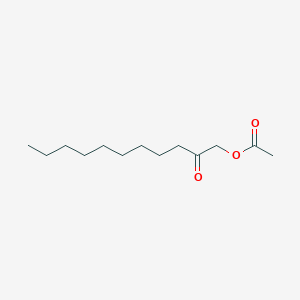
2-Undecanone, 1-(acetyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Undecanone, 1-(acetyloxy)- is an organic compound with the molecular formula C13H24O3. It is a derivative of 2-undecanone, where an acetyl group is attached to the oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an insect repellent and has been studied for its potential in other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
2-Undecanone, 1-(acetyloxy)- can be synthesized through several methods. One common method involves the acetylation of 2-undecanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-Undecanone, 1-(acetyloxy)- often involves large-scale acetylation processes. These processes use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Undecanone, 1-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Undecanone, 1-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its insect repellent properties and potential effects on insect behavior.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the formulation of insect repellents and other consumer products.
作用機序
The mechanism of action of 2-Undecanone, 1-(acetyloxy)- as an insect repellent involves its interaction with the olfactory receptors of insects. It acts as an olfactory agonist or antagonist, modulating the activity of odorant receptors and disrupting the insect’s ability to detect host odors. This disruption leads to a repellent effect, preventing insects from approaching treated surfaces.
類似化合物との比較
Similar Compounds
2-Undecanone:
N,N-Diethyl-3-methylbenzamide (DEET): A common insect repellent with a different chemical structure but similar repellent properties.
Picaridin: Another insect repellent with a different chemical structure but similar mode of action.
Uniqueness
2-Undecanone, 1-(acetyloxy)- is unique due to its acetylated structure, which may enhance its repellent properties and stability compared to 2-undecanone. Its specific interactions with insect olfactory receptors also differentiate it from other repellents like DEET and picaridin.
特性
CAS番号 |
823179-63-1 |
|---|---|
分子式 |
C13H24O3 |
分子量 |
228.33 g/mol |
IUPAC名 |
2-oxoundecyl acetate |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-13(15)11-16-12(2)14/h3-11H2,1-2H3 |
InChIキー |
DFWCAGFOXUQRFH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


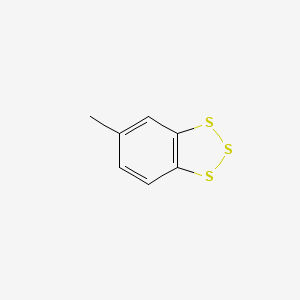
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
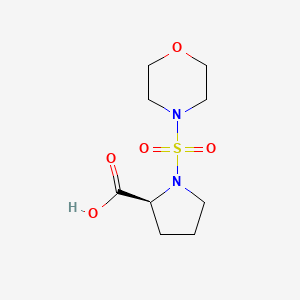
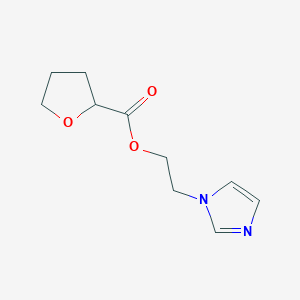
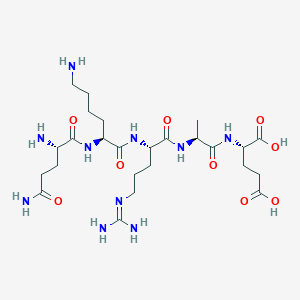
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
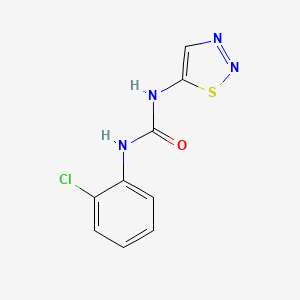
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)

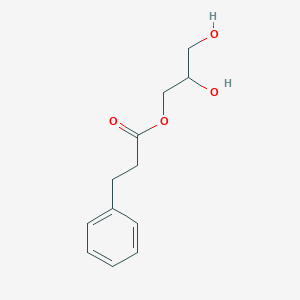
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
